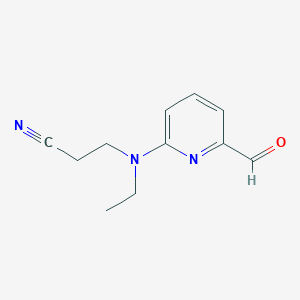
3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile involves several steps. One common method includes the reaction of 6-formylpyridine with ethylamine, followed by the addition of propanenitrile. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods are similar but often scaled up to accommodate larger quantities and may involve more efficient catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Scientific Research Applications
3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects . The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
3-(Ethyl(6-formylpyridin-2-yl)amino)propanenitrile can be compared with other similar compounds, such as:
3-(Methyl(6-formylpyridin-2-yl)amino)propanenitrile: This compound has a similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
3-(Ethyl(6-acetylpyridin-2-yl)amino)propanenitrile:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for various applications .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-[ethyl-(6-formylpyridin-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C11H13N3O/c1-2-14(8-4-7-12)11-6-3-5-10(9-15)13-11/h3,5-6,9H,2,4,8H2,1H3 |
InChI Key |
JIWSKEKLZNVMCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC=CC(=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13094998.png)
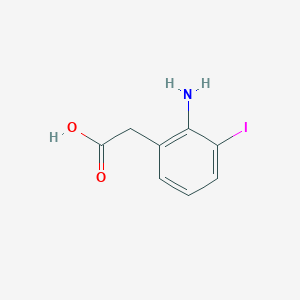

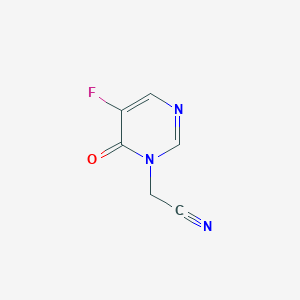
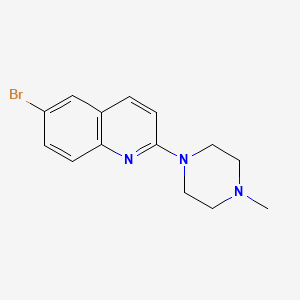

![5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13095020.png)
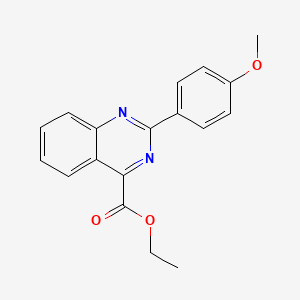
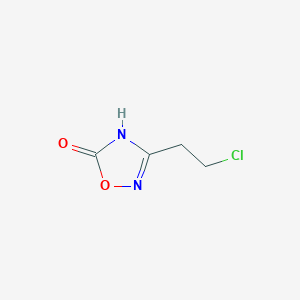
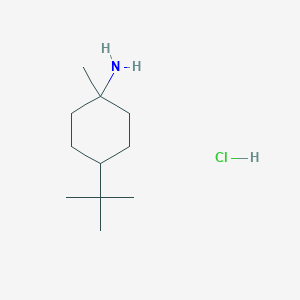
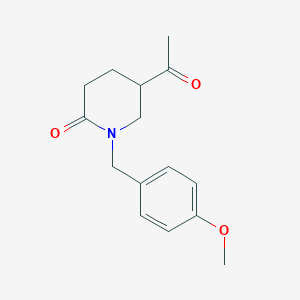
![2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095069.png)
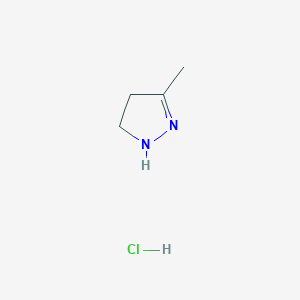
![5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13095084.png)
